molecular formula C13H4N6 B7789683 Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile

Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile

Cat. No.: B7789683
M. Wt: 244.21 g/mol
InChI Key: BKNAUTPBOUFCKY-UHFFFAOYSA-N
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Description

Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and material science. This compound is characterized by its unique tricyclic structure, which includes a pyrazine ring fused with an indolizine moiety and three cyano groups at positions 2, 3, and 10. The presence of these cyano groups imparts distinct electronic properties to the molecule, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Rh(II)-catalyzed reaction of 2H-azirines with 3-diazoindolin-2-imines . This reaction proceeds through an annulation process, resulting in the formation of the tricyclic system with various substitution patterns.

Industrial Production Methods

While specific industrial production methods for Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove cyano groups or alter the electronic properties of the molecule.

    Substitution: The cyano groups can be substituted with other functional groups, such as amines or halides, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield nitro derivatives, while reduction could produce amines

Scientific Research Applications

Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile has a broad range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile involves its interaction with molecular targets through its cyano groups and aromatic rings. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to participate in charge transfer processes also plays a crucial role in its function in organic electronics.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: A simpler analog without the pyrazine ring and cyano groups.

    Pyrazino[2,3-b]indole: Similar structure but lacks the cyano groups.

    Pyrrolo[1,2-a]pyrazine: Another heterocyclic compound with a different ring fusion pattern.

Uniqueness

Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile stands out due to its unique combination of a pyrazine ring, an indolizine core, and three cyano groups. This structure imparts distinct electronic properties, making it more versatile in applications ranging from organic synthesis to material science and biomedical research.

Properties

IUPAC Name

pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4N6/c14-5-8-11-3-1-2-4-19(11)13-12(8)17-9(6-15)10(7-16)18-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNAUTPBOUFCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(N=C3N2C=C1)C#N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile
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Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile
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Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile
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Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile
Reactant of Route 6
Reactant of Route 6
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